![molecular formula C16H20N4O2 B2957253 2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 889996-84-3](/img/structure/B2957253.png)

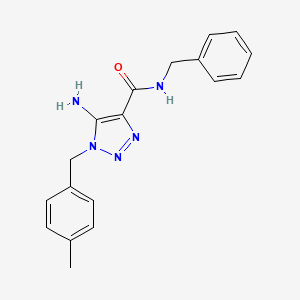

2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

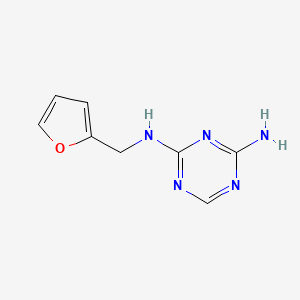

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine derivatives have been synthesized for the treatment of Alzheimer’s disease . The synthesis of these compounds often involves various structural changes to the pyrimidine core .Applications De Recherche Scientifique

Synthesis of Condensed Azines

- New Transformations of Dichloropyrimidine Carbaldehyde: The study by Bakulina et al. (2014) explores reactions involving 4,6-dichloropyrimidine-5-carbaldehyde leading to the synthesis of pyrido[2,3-d]pyrimidine and further reaction with ethyl 3,3-diaminoacrylate to produce pyrimido[4,5,6-de][1,6]naphthyridine derivatives, showcasing a method for creating condensed azines with potential research applications in materials science and pharmaceuticals (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Anticancer and Anti-inflammatory Applications

- Pyrazolopyrimidines Derivatives as Anticancer Agents: Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives evaluated for their anticancer and anti-5-lipoxygenase activities. This research illustrates the potential of pyrimidine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

Catalytic and Biological Evaluation

- Silver-loaded Cellulose-based Bionanocomposite: Maleki et al. (2017) reported the efficient synthesis of tetrazolo[1,5-a]pyrimidine derivatives using a novel cellulose-based Ag-loaded magnetic bionanostructure as a catalyst. This highlights the role of innovative catalytic materials in synthesizing complex heterocycles with potential for drug development and material science applications (Maleki, Ravaghi, Aghaei, & Movahed, 2017).

Structural and Mechanistic Insights

- Cyclization Reactions of Pyrimidine Derivatives: Noguchi, Mizukoshi, and Nishimura (1997) investigated the acid-catalyzed [4+2] cycloaddition reaction of N-arylimines of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, leading to the formation of tetraazapentaphene derivatives. This research provides valuable insights into the structural and mechanistic aspects of creating complex molecular architectures (Noguchi, Mizukoshi, & Nishimura, 1997).

Mécanisme D'action

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain .

Mode of Action

For instance, compound 6g, a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative, has been shown to inhibit acetylcholinesterase activity . This inhibition is achieved through a mixed-type inhibitor mechanism, involving both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting acetylcholinesterase, similar compounds can increase the concentration of acetylcholine in the brain . This can affect various cholinergic neurotransmission pathways, which play a crucial role in learning and memory .

Result of Action

By inhibiting acetylcholinesterase and increasing acetylcholine levels, similar compounds can potentially enhance cognitive functions .

Propriétés

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-3-18-6-8-19(9-7-18)15-13(11-21)16(22)20-10-12(2)4-5-14(20)17-15/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVRLEZXHGPIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)

![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2957180.png)

![1-[(3-Phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea](/img/structure/B2957184.png)

![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2957187.png)

![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)